5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. These compounds are known for their diverse biological activities and are often found in various plants. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps. One common approach is the extraction of natural isoflavones from plants like Maclura pomifera, followed by chemical modifications to introduce the desired functional groups . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis. The scalability of these methods is crucial for potential commercial applications, and efforts are being made to optimize the extraction and modification processes to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory effects, are of significant interest.
Industry: Its potential use in the development of new pharmaceuticals and nutraceuticals is being investigated.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. As a PDE5 inhibitor, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and promoting vasodilation. This mechanism is beneficial for conditions like erectile dysfunction and pulmonary hypertension .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one: This compound shares a similar core structure but differs in the substitution pattern on the chromen ring.
Icarrin: Another flavonoid with a similar structure, known for its biological activities.
Uniqueness
What sets 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a PDE5 inhibitor and its diverse reactivity make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C21H26O5 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,11,15,17-20,22-23H,9-10H2,1-3H3 |
InChI Key |
CRTKKSXGOFSIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C |
Origin of Product |
United States |
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